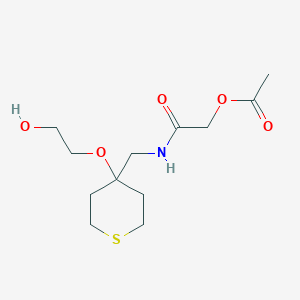

2-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)amino)-2-oxoethyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}-2,3,4-trimethoxybenzamide” has a molecular formula of C18H27NO6S and an average mass of 385.475 Da . Another related compound “N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}cyclopropanesulfonamide” has a molecular formula of C11H21NO4S2 and an average mass of 295.419 Da .

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, the molecular formula of “N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}-2,3,4-trimethoxybenzamide” is C18H27NO6S .科学的研究の応用

Peptide Coupling in Aqueous Media

Research highlights the use of Oxyma derivatives, which share functional similarities with the query compound, in enhancing peptide coupling reactions in water. Notably, these additives enable the synthesis of short to oligopeptides without significant racemization, showcasing their potential in facilitating amide bond formation under environmentally benign conditions. The removal of reagents through simple aqueous workup underscores the compound's utility in green chemistry applications (Wang, Kurosu, & Wang, 2012).

Heterocyclic Synthesis

The compound's framework is instrumental in the regio- and diastereoselective synthesis of thienothiopyrans, a class of heterocycles with potential pharmaceutical applications. This synthesis pathway, facilitated by L-proline catalysis, highlights the compound's role in constructing complex molecular architectures that incorporate multiple stereocenters in a single operation, thereby contributing to the diversity of accessible heterocyclic compounds (Indumathi, Perumal, & Menéndez, 2010).

Organic Synthesis and Drug Intermediates

Another study explores the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, an intermediate that could be derived from a compound structurally related to the query. This work not only demonstrates the compound's potential as a building block in organic synthesis but also emphasizes its educational value in enhancing students' interest in scientific research and experimental skills, thereby bridging academic learning with practical research applications (Min, 2015).

Selective Esterifications in Aqueous Solvents

The utility of Oxyma derivatives, closely related to the compound of interest, extends to selective esterifications of primary alcohols in the presence of water. This application is particularly noteworthy for its implications in synthetic efficiency and environmental sustainability, offering a method for conducting esterifications in mixed aqueous media with high selectivity and ease of product purification (Wang, Aleiwi, Wang, & Kurosu, 2012).

特性

IUPAC Name |

[2-[[4-(2-hydroxyethoxy)thian-4-yl]methylamino]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5S/c1-10(15)17-8-11(16)13-9-12(18-5-4-14)2-6-19-7-3-12/h14H,2-9H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHKLPNTUGPQQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC1(CCSCC1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)

![3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2772829.png)

![6-(4-Pyrimidin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2772833.png)

![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)

![2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2772839.png)

![2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2772844.png)